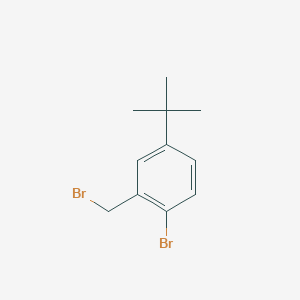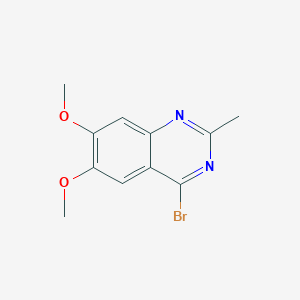
Methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core and a furan-2-carboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2-methyl-4H-chromen-4-one with methyl 5-methylfuran-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-oxo-2-methyl-4H-chromen-4-one derivatives, while reduction can produce 7-hydroxy-2-methyl-4H-chromen-4-ol derivatives.
Applications De Recherche Scientifique
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Uniqueness
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is unique due to its specific combination of a chromen-4-one core and a furan-2-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C17H14O6 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C17H14O6/c1-8-12(7-14(22-8)17(20)21-3)15-9(2)23-13-6-10(18)4-5-11(13)16(15)19/h4-7,18H,1-3H3 |
Clé InChI |
ZMXFFUYGRAPFJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)C(=O)OC)C2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
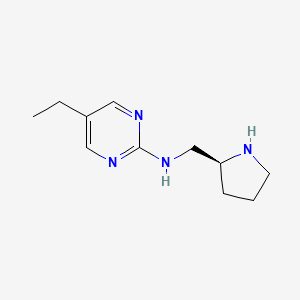
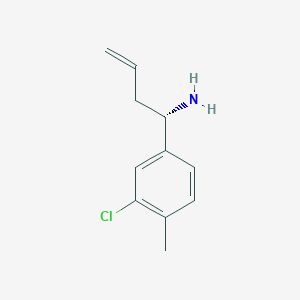

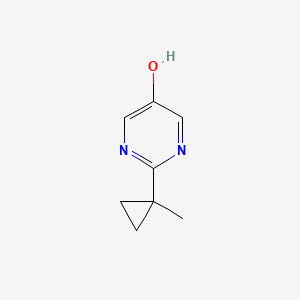

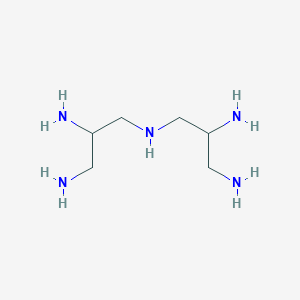
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

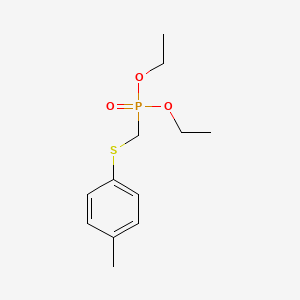
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
